molecular formula C5H7N B13582330 3-Isocyano-2-methylprop-1-ene

3-Isocyano-2-methylprop-1-ene

Katalognummer: B13582330
Molekulargewicht: 81.12 g/mol
InChI-Schlüssel: STTAGFRRJKKZFE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Isocyano-2-methylprop-1-ene is an organic compound with the molecular formula C5H7N. It is characterized by the presence of an isocyano group (-N=C) attached to a methylpropene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Isocyano-2-methylprop-1-ene can be synthesized through a multi-step chemical process. One common method involves the reaction of 2-methylprop-1-ene with phosgene (COCl2) to form an intermediate chloroformate, which is then treated with ammonia to yield the desired isocyano compound .

Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Isocyano-2-methylprop-1-ene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

3-Isocyano-2-methylprop-1-ene has diverse applications in scientific research:

Wirkmechanismus

The mechanism by which 3-Isocyano-2-methylprop-1-ene exerts its effects involves the reactivity of the isocyano group. This group can interact with various molecular targets, including nucleophiles and electrophiles, leading to the formation of new chemical bonds. The pathways involved depend on the specific reaction conditions and the nature of the reactants .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Isocyano-2-methylprop-1-ene is unique due to its specific arrangement of the isocyano group and the methylpropene backbone. This unique structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Eigenschaften

Molekularformel

C5H7N

Molekulargewicht

81.12 g/mol

IUPAC-Name

3-isocyano-2-methylprop-1-ene

InChI

InChI=1S/C5H7N/c1-5(2)4-6-3/h1,4H2,2H3

InChI-Schlüssel

STTAGFRRJKKZFE-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)C[N+]#[C-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.